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Cyclododecadienol, trimethyl-

Cat. No.: B12709833
CAS No.: 71735-86-9
M. Wt: 222.37 g/mol
InChI Key: YOZMYYZFZIDFPE-MDKMTUDGSA-N
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Description

Overview of Macrocyclic Alcohols and Dienes in Synthetic Chemistry

Macrocyclic alcohols, characterized by a large ring structure (typically 12 or more atoms) bearing at least one hydroxyl group, are a pivotal class of compounds in organic synthesis. Their unique topographies and the presence of the reactive hydroxyl group allow them to serve as crucial intermediates in the synthesis of complex natural products and other target molecules. The large ring size can impart specific conformational constraints, influencing the molecule's reactivity and interactions. The synthesis of macrocyclic alcohols itself presents a challenge, often requiring specialized techniques to favor intramolecular cyclization over intermolecular polymerization. scribd.comgoogle.com

Dienes are hydrocarbons that contain two carbon-carbon double bonds. perfumerflavorist.comnih.gov They are broadly classified into three types based on the relative position of the double bonds: cumulated (adjacent), conjugated (separated by one single bond), and isolated (separated by two or more single bonds). google.comthegoodscentscompany.com This structural feature makes dienes highly versatile building blocks in organic synthesis, most notably in cycloaddition reactions like the Diels-Alder reaction. nih.govgoogle.com They are also fundamental monomers in the production of polymers and are found in a variety of natural and synthetic compounds. perfumerflavorist.comthegoodscentscompany.com The reactivity of a diene is significantly influenced by the arrangement of its double bonds. researchgate.net

Research Significance of Cyclododecadienol, trimethyl-

The primary research significance of Cyclododecadienol, trimethyl-, often known by its commercial name Boisanol, lies in the field of fragrance chemistry. perfumerflavorist.comperfumerflavorist.com It is valued for its complex and powerful woody and ambery scent profile. google.compellwall.com Research in this area focuses on the synthesis of specific isomers of trimethyl-cyclododecadienol and related derivatives to achieve desirable olfactory properties. google.comgoogle.com

The synthesis of these compounds often starts from trimethylcyclododecatriene, a readily available raw material derived from the trimerization of isoprene (B109036). google.com A general synthetic route involves the transformation of the triene into a ketone, which is then reduced to the corresponding alcohol, Cyclododecadienol, trimethyl-. google.com The process described in patent literature includes steps such as the formation of chloro-nitroso derivatives, conversion to oximes, and subsequent transformation to ketones. google.comgoogle.com

The properties of a commercially available product containing trimethyl-cyclododecadienol are summarized in the table below:

PropertyValue
Appearance Colorless liquid
Specific Gravity (at 25°C) 0.98700 to 0.99400
Refractive Index (at 20°C) 1.52300 to 1.52900
Flash Point > 100.00 °C
Solubility Soluble in alcohol, insoluble in water

Data sourced from The Good Scents Company. thegoodscentscompany.com

Historical Context of Cyclododecane (B45066) Derivatives in Organic Synthesis

The study of cyclododecane and its derivatives is a subset of the broader research into cycloalkanes, which gained significant momentum in the early 20th century. google.com Initially, the synthesis and study of medium and large-ring cycloalkanes were challenging. However, advancements in synthetic methodologies throughout the mid-20th century, including ring-forming reactions and catalytic hydrogenation, made these structures more accessible. google.com

Cyclododecane itself is a key industrial chemical, primarily serving as a precursor to polymers like Nylon-12. Its derivatives have found applications in various fields. For instance, some are used as temporary consolidants in the preservation of artifacts due to their ability to sublime without leaving a residue. merckmillipore.com In organic synthesis, cyclododecane derivatives serve as versatile intermediates for creating more complex molecules. perfumerflavorist.comgoogle.com The twelve-membered ring provides a flexible yet defined scaffold for further functionalization. The exploration of cyclododecane derivatives in fragrance chemistry, leading to compounds like Cyclododecadienol, trimethyl-, is a continuation of this long history of leveraging this unique macrocyclic structure for specific applications. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B12709833 Cyclododecadienol, trimethyl- CAS No. 71735-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71735-86-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(1S,2R,4E,8E)-2,5,8-trimethylcyclododeca-4,8-dien-1-ol

InChI

InChI=1S/C15H26O/c1-12-6-4-5-7-15(16)14(3)11-10-13(2)9-8-12/h6,10,14-16H,4-5,7-9,11H2,1-3H3/b12-6+,13-10+/t14-,15+/m1/s1

InChI Key

YOZMYYZFZIDFPE-MDKMTUDGSA-N

Isomeric SMILES

C[C@@H]1C/C=C(/CC/C(=C/CCC[C@@H]1O)/C)\C

Canonical SMILES

CC1CC=C(CCC(=CCCCC1O)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Cyclododecadienol, Trimethyl

Retrosynthetic Analysis of the Cyclododecadienol, trimethyl- Scaffold

A retrosynthetic analysis of Cyclododecadienol, trimethyl- reveals a logical path for its synthesis starting from simpler, readily available precursors. The primary disconnection point is the alcohol functional group, which can be retrosynthetically derived from a corresponding ketone, a trimethyl-cyclododecadienone. This transformation is a standard reduction reaction in forward synthesis.

Further disconnection of the trimethyl-cyclododecadienone leads back to a key intermediate, a trimethyl-cyclododecatriene. The formation of the dienone from the triene can be envisioned through functional group interconversion, such as epoxidation followed by rearrangement, or through the formation of a chloro-nitroso derivative which is then converted to the ketone.

The core C12 ring structure with the three methyl groups points to a cyclotrimerization reaction of isoprene (B109036) (2-methyl-1,3-butadiene) as the most efficient strategy for constructing the trimethyl-cyclododecatriene backbone. This approach is highly convergent and atom-economical. Therefore, the entire retrosynthetic pathway can be summarized as follows:

Cyclododecadienol, trimethyl- <= (Reduction) <= Trimethyl-cyclododecadienone <= (Functional Group Interconversion) <= Trimethyl-cyclododecatriene <= (Cyclotrimerization) <= Isoprene

Classical Synthetic Approaches to Cyclododecadienol, trimethyl-

Classical synthetic routes to Cyclododecadienol, trimethyl- are typically multi-step sequences that rely on the transformation of a pre-formed trimethyl-cyclododecatriene intermediate. google.com These methods, often detailed in patent literature, provide robust and scalable processes for industrial production.

Multi-step Reaction Sequences for Cyclododecadienol, trimethyl-

A common classical approach begins with the mixture of 1,5,9-trimethyl-1,5,9-cyclododecatriene and 1,5,10-trimethylcyclododeca-1,5,9-triene, which are obtained from the cyclotrimerization of isoprene. oup.com One documented pathway involves the following steps:

Formation of Chloro-nitroso Derivatives: The triene mixture is treated with hydrochloric acid and sodium nitrite (B80452) to form chloro-nitroso derivatives. This reaction is highly exothermic and requires careful temperature control.

Conversion to Oximes: The resulting chloro-nitroso compounds are then converted to trimethylcyclododecatrienone oximes by reaction with a base like triethylamine (B128534) in a suitable solvent such as toluene.

Conversion to Ketones: The oximes are subsequently transformed into the corresponding trimethyl-cyclododecadienones. This can be achieved through a reductive process using Raney nickel in the presence of acetone (B3395972) and boric acid under a hydrogen atmosphere.

Reduction to Alcohols: Finally, the trimethyl-cyclododecadienones are reduced to the target Cyclododecadienol, trimethyl- compounds.

Another classical route involves the epoxidation of the trimethyl-cyclododecatriene. google.com The resulting epoxy derivative can then be rearranged or reduced to afford the desired alcohol. For instance, treatment of 1,5,9-trimethyl-1,5,9-cyclododecatriene with an organic percarboxylic acid can yield 1,5,9-trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene. google.com This epoxide can then be reduced using reagents like lithium aluminum hydride to furnish 1,5,9-trimethylcyclododeca-4,8-dien-1-ol. google.com

Table 1: Classical Synthesis Steps for Cyclododecadienol, trimethyl-

Step Reactants Reagents Product
1 Trimethyl-cyclododecatriene HCl, NaNO₂ Chloro-nitroso derivative
2 Chloro-nitroso derivative Triethylamine Trimethylcyclododecatrienone oxime
3 Trimethylcyclododecatrienone oxime Raney Ni, Acetone, Boric acid, H₂ Trimethyl-cyclododecadienone
4 Trimethyl-cyclododecadienone Reducing agent (e.g., NaBH₄) Cyclododecadienol, trimethyl-
Alternative Step 1 Trimethyl-cyclododecatriene Percarboxylic acid Epoxide derivative
Alternative Step 2 Epoxide derivative LiAlH₄ Cyclododecadienol, trimethyl-

Stereoselective Synthesis Considerations in Cyclododecadienol, trimethyl- Production

The synthesis of Cyclododecadienol, trimethyl- presents significant stereochemical challenges due to the presence of multiple double bonds and chiral centers in the cyclododecane (B45066) ring. The initial cyclotrimerization of isoprene can lead to a mixture of geometric isomers of trimethyl-cyclododecatriene, primarily the (E,E,E), (E,E,Z), (E,Z,Z), and (Z,Z,Z) isomers of 1,5,9-trimethyl-1,5,9-cyclododecatriene, as well as isomers of 1,5,10-trimethylcyclododeca-1,5,9-triene. oup.com Research has shown that the trimethyl compound exists mainly as a single geometric isomer with one cis and two trans double bonds.

The subsequent functionalization and reduction steps can also introduce new stereocenters. The stereochemistry of the final alcohol product is therefore dependent on the stereochemistry of the starting triene and the reagents used in the synthetic sequence. For example, the reduction of the ketone precursor can lead to a mixture of diastereomeric alcohols. Controlling the stereoselectivity of these reactions is crucial for obtaining a final product with the desired olfactory properties, as different stereoisomers can have distinct fragrances. The patent literature often describes the product as a mixture of isomers, indicating that achieving high stereoselectivity on an industrial scale can be challenging. google.com

Modern Catalytic Approaches to Cyclododecadienol, trimethyl-

Modern synthetic methods increasingly rely on catalysis to improve efficiency, selectivity, and sustainability. For the synthesis of Cyclododecadienol, trimethyl-, transition metal catalysis is pivotal, particularly in the construction of the key trimethyl-cyclododecatriene intermediate.

Transition Metal-Catalyzed Routes for Cyclododecadienol, trimethyl-

The cornerstone of the modern synthesis of the trimethyl-cyclododecane framework is the transition metal-catalyzed cyclotrimerization of isoprene. This reaction provides a direct and efficient route to the C12 ring system.

Titanium-Based Catalysts: Ziegler-Natta type catalysts, comprising titanium compounds and organoaluminum co-catalysts, are widely used. gfzxb.org For instance, a catalyst system composed of titanium tetrachloride (TiCl₄) and ethylaluminum sesquichloride has been employed for the commercial synthesis of 1,5,9-cyclododecatriene (B1592173) from butadiene, and similar systems are adapted for isoprene trimerization. acs.org Another described system uses titanium tetrachloride in combination with 4,4′-dichlorobenzophenone, dimethyl sulfoxide, and diethylaluminum sesquichloride. google.com The nature of the ligand attached to the titanium atom can influence the selectivity towards different cyclic trimers. acs.org

Nickel-Based Catalysts: Nickel-based catalysts are also effective for the cyclooligomerization of conjugated dienes. The use of "nickel-ligand" catalysts can lead to both cyclic dimerization and trimerization of isoprene, yielding a mixture that includes 1,5,9-trimethyl-cyclododecatriene and 1,5,10-trimethyl-cyclododecatriene. core.ac.uk The ligand plays a crucial role in directing the reaction towards the desired cyclic trimers.

Table 2: Transition Metal Catalysts for Isoprene Cyclotrimerization

Catalyst System Components Monomer Key Product Reference
Titanium tetrachloride, Ethylaluminum sesquichloride Butadiene/Isoprene 1,5,9-Cyclododecatriene / Trimethyl-cyclododecatriene acs.org
Titanium tetrachloride, 4,4′-Dichlorobenzophenone, Dimethyl sulfoxide, Diethylaluminum sesquichloride Isoprene Trimethylcyclododecatriene google.com
Nickel-based catalyst with ligand Isoprene 1,5,9- and 1,5,10-Trimethyl-cyclododecatriene core.ac.uk

Once the trimethyl-cyclododecatriene is formed, subsequent catalytic steps can be employed. For example, the epoxidation of the double bonds can be achieved using heterogeneous catalysts like Ti-MCM-41 with hydrogen peroxide as the oxidant. mdpi.com

Organocatalytic Methods in Cyclododecadienol, trimethyl- Synthesis

While transition metal catalysis dominates the synthesis of the cyclododecane ring, the application of organocatalysis in the synthesis of Cyclododecadienol, trimethyl- is not extensively documented in the scientific literature. Organocatalysis has emerged as a powerful tool for various transformations, including asymmetric epoxidations and reductions, which are key steps in the synthesis of the target molecule. nih.gov

Green Chemistry Principles in Cyclododecadienol, trimethyl- Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes to complex molecules like trimethyl-cyclododecadienol. These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as atom economy, waste reduction, and the use of less hazardous substances. sobfragrance.comalbayanperfumes.com

Atom Economy and Efficiency in Cyclododecadienol, trimethyl- Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgcardiff.ac.uk High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts. acs.org

For the synthesis of trimethyl-cyclododecadienol, a key step would be the methylation of a cyclododecadienol precursor. The choice of methylating agent significantly impacts the atom economy of this step.

Table 1: Comparison of Atom Economy for Different Methylation Reactions of a Generic Alcohol (ROH)

Reaction TypeReactantsDesired ProductByproducts% Atom Economy (Approx.)
Williamson Ether Synthesis (using methyl iodide)ROH + NaH + CH₃IROCH₃NaI, H₂Low
Using Trimethyl PhosphateROH + (CH₃O)₃POROCH₃(CH₃O)₂PO₂HModerate
Borrowing Hydrogen (using methanol)ROH + CH₃OHROCH₃H₂OHigh

Note: The calculation of atom economy is based on the formula: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. The values are approximate and depend on the specific alcohol.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses methanol (B129727) as the methylating agent, stands out as a highly atom-economical approach. acs.orgcardiff.ac.ukbeilstein-journals.org This process involves the temporary oxidation of the alcohol to an aldehyde or ketone, followed by reaction with methanol and subsequent reduction, with water being the only stoichiometric byproduct. cardiff.ac.uk Iron-catalyzed methylation reactions using methanol as a C1 building block have been shown to be effective for a variety of substrates. acs.org

Solvent Selection and Waste Minimization in Cyclododecadienol, trimethyl- Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. whiterose.ac.ukacs.org Ideal green solvents are non-toxic, biodegradable, and recyclable. whiterose.ac.uk In the context of synthesizing macrocyclic compounds and performing etherifications, the solvent plays a crucial role in reaction kinetics, selectivity, and ease of product separation.

Table 2: Properties of Solvents Potentially Used in the Synthesis of Cyclododecadienol, trimethyl-

SolventClassificationBoiling Point (°C)Key Green Chemistry Considerations
TolueneHydrocarbon111Volatile Organic Compound (VOC), suspected reproductive toxicity. whiterose.ac.uk
Tetrahydrofuran (THF)Ether66Can form explosive peroxides; often replaced by 2-MeTHF. whiterose.ac.uk
2-Methyltetrahydrofuran (2-MeTHF)Ether80Bio-derived alternative to THF with lower peroxide formation tendency. whiterose.ac.uk
N,N-Dimethylformamide (DMF)Dipolar Aprotic153Reprotoxic, often targeted for replacement. whiterose.ac.ukacs.org
2-Methoxyethanol (B45455)Ether Alcohol124Can induce selectivity in some etherification reactions. nih.gov
Polyethylene (B3416737) Glycol (PEG)PolymerVariableEnvironmentally benign, can be used in continuous flow macrocyclization. rsc.org

For macrocyclization reactions, which are often performed under high dilution to prevent polymerization, continuous flow processes using environmentally benign media like polyethylene glycol (PEG) offer a greener alternative by reducing large volumes of volatile organic solvents. rsc.org For the etherification (methylation) step, solvent choice can influence selectivity. For instance, 2-methoxyethanol has been shown to promote selective etherification of phenols without ester formation. nih.gov The use of the reactant alcohol itself as the solvent, as is common in Williamson ether synthesis, can also be an effective strategy to minimize the number of components. masterorganicchemistry.com

Waste minimization in the synthesis of fragrances and other specialty chemicals is a key focus of sustainable manufacturing. thglabs.comscentjourner.comonscent.com This involves not only maximizing atom economy but also considering the entire lifecycle of the materials used, including the potential for solvent recycling and the reduction of packaging waste. albayanperfumes.comonscent.com The development of catalytic methods, particularly those using earth-abundant metals like iron, is a significant step towards minimizing waste compared to stoichiometric reagents. acs.orgiiserpune.ac.in

Chemical Reactivity and Reaction Mechanisms of Cyclododecadienol, Trimethyl

Mechanistic Investigations of Double Bond Transformations in Cyclododecadienol, trimethyl-

The diene system within the trimethyl-cyclododecadienol structure is susceptible to a range of transformations, primarily electrophilic additions and cycloaddition reactions. The specific regio- and stereochemical outcomes of these reactions are influenced by the substitution pattern on the cyclododecadienol ring.

Electrophilic Additions to the Diene System

The double bonds in trimethyl-cyclododecadienol readily undergo electrophilic addition. The mechanism typically proceeds through a carbocation intermediate, with the initial attack by an electrophile on one of the double bonds lasalle.eduyoutube.comlibretexts.org. The stability of the resulting carbocation is a key factor in determining the regioselectivity of the addition. In the case of trimethyl-cyclododecadienol, the trimethyl substitution can influence the electron density of the double bonds and stabilize adjacent carbocations, thus directing the addition of the nucleophile youtube.com.

For instance, the addition of a hydrogen halide (HX) would involve the protonation of a double bond to form the most stable carbocation, followed by the attack of the halide anion libretexts.org. The reaction is generally not stereoselective if it proceeds through a planar carbocation intermediate lasalle.edu.

Table 1: General Outcomes of Electrophilic Addition to Alkenes

ReagentProduct TypeKey Mechanistic FeatureStereoselectivity
H-X (e.g., HBr, HCl)Alkyl HalideFormation of the most stable carbocation intermediate. libretexts.orgGenerally not stereoselective due to a planar carbocation. lasalle.edu
X₂ (e.g., Br₂, Cl₂)DihaloalkaneFormation of a cyclic halonium ion intermediate.Typically anti-addition. lasalle.edu
H₂O/H⁺AlcoholProtonation of the alkene followed by nucleophilic attack of water.Not stereoselective if a planar carbocation is formed.

Cycloaddition Reactions of Cyclododecadienol, trimethyl-

Cycloaddition reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are a significant class of transformations for diene systems. In such reactions, the diene of trimethyl-cyclododecadienol would react with a dienophile to form a new six-membered ring nih.gov. The feasibility and rate of these reactions are dependent on the conformation of the diene and the electronic nature of both the diene and the dienophile.

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. For cyclic dienes, there is often a preference for the formation of the endo product due to secondary orbital interactions.

Alcohol Functional Group Reactivity in Cyclododecadienol, trimethyl-

The hydroxyl group in trimethyl-cyclododecadienol exhibits typical alcohol reactivity, including oxidation, reduction (of the corresponding ketone), etherification, and esterification.

Oxidation and Reduction Pathways

The alcohol functional group can be oxidized to a ketone using various oxidizing agents. The choice of reagent can influence the selectivity and yield of the reaction. Conversely, the corresponding ketone can be reduced back to the alcohol.

Table 2: Common Oxidation and Reduction Reactions of Alcohols

ReactionReagent(s)Product
OxidationPCC, PDC, Swern oxidation, DMPKetone
ReductionNaBH₄, LiAlH₄Alcohol

Etherification and Esterification Reactions

Etherification and esterification are common reactions of the alcohol group in trimethyl-cyclododecadienol, often utilized in the synthesis of derivatives with applications in the fragrance industry.

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an alkyl halide britannica.com.

Esterification: Esters are readily formed by the reaction of the alcohol with a carboxylic acid, typically in the presence of an acid catalyst. This reaction, known as Fischer-Speier esterification, is a reversible process britannica.comwikipedia.orgchemguide.co.ukjove.combyjus.com. The equilibrium can be shifted towards the product by removing water as it is formed.

The general mechanism for Fischer-Speier esterification involves several steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon.

Proton transfer to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation to yield the final ester product. wikipedia.orgbyjus.com

Stereochemical Aspects of Cyclododecadienol, trimethyl- Reactions

The stereochemistry of reactions involving trimethyl-cyclododecadienol is a critical aspect, as the molecule can exist as multiple stereoisomers. A reaction is considered stereoselective if it preferentially forms one stereoisomer over another saskoer.camasterorganicchemistry.comyoutube.commasterorganicchemistry.comkhanacademy.org.

In electrophilic additions, the stereochemical outcome depends on the mechanism. For example, the addition of halogens often proceeds via a cyclic halonium ion, leading to anti-addition, where the two new substituents add to opposite faces of the original double bond libretexts.org.

In cycloaddition reactions, the stereochemistry is highly controlled. The concerted nature of the Diels-Alder reaction ensures that the relative stereochemistry of the substituents on both the diene and the dienophile is maintained in the product.

The reactivity of the alcohol group can also be influenced by stereochemistry. The accessibility of the hydroxyl group for reagents can be affected by the conformation of the large cyclododecadienol ring and the position of the trimethyl substituents, potentially leading to different reaction rates for different stereoisomers.

Diastereoselectivity in Cyclododecadienol, trimethyl- Conversions

Diastereoselectivity in reactions involving macrocycles is a well-documented phenomenon, often governed by the conformational preferences of the ring system. For a molecule like Cyclododecadienol, trimethyl-, reactions at the double bonds or the alcohol group would likely exhibit diastereoselectivity due to the steric hindrance imposed by the macrocyclic ring and the existing stereocenters (including those from the methyl groups).

In analogous systems, such as other substituted cyclododecanes, diastereoselectivity is often achieved by directing groups or by the inherent conformational bias of the macrocycle. For instance, in the diastereoselective peroxidation of cyclic lactone derivatives of Baylis-Hillman adducts, high diastereomeric ratios were achieved, suggesting that the ring's conformation plays a crucial role in shielding one face of the reactive center. It is plausible that similar principles would apply to reactions of Cyclododecadienol, trimethyl-, where the approach of a reagent would be favored from the less sterically hindered face of the molecule.

The Curtin-Hammett principle is often invoked to understand diastereoselectivity in macrocyclization reactions where atropisomers can interconvert. This principle suggests that the ratio of diastereomeric products is determined by the difference in the free energies of the respective transition states, not the relative populations of the ground-state conformers. nih.gov While this is typically applied to the formation of macrocycles, the underlying concept of transition state control is relevant to any diastereoselective reaction of a conformationally mobile macrocycle like Cyclododecadienol, trimethyl-.

Enantioselective Transformations of Cyclododecadienol, trimethyl-

Enantioselective transformations of a chiral molecule like Cyclododecadienol, trimethyl- (assuming it is a single enantiomer) or the enantioselective synthesis of one of its enantiomers would rely on the use of chiral catalysts or reagents. Nickel-catalyzed enantioselective hydrofunctionalizations of 1,3-dienes, for example, have been shown to be effective for creating chiral allylic and homoallylic derivatives. acs.org Such a strategy could potentially be applied to the diene functionality within Cyclododecadienol, trimethyl- to introduce new stereocenters with high enantioselectivity.

The development of chiral catalysts that can effectively differentiate between the enantiotopic faces or groups of a substrate is key. For instance, chiral Lewis acids have been successfully employed in enantioselective Diels-Alder reactions to produce chiral bridged dienes. nih.gov This highlights the potential for using similar catalytic systems to achieve enantioselective transformations on the diene portion of Cyclododecadienol, trimethyl-.

Computational Elucidation of Reaction Mechanisms involving Cyclododecadienol, trimethyl-

Due to the complexity of macrocyclic systems, computational chemistry serves as a powerful tool to elucidate reaction mechanisms and predict selectivity.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules, including the transition states of chemical reactions. For a reaction involving Cyclododecadienol, trimethyl-, DFT calculations could be employed to model the geometries and energies of various possible transition states, thereby predicting the most likely reaction pathway and the origin of stereoselectivity.

In studies of related systems, such as the synthesis of 1,5,9-cyclododecatriene (B1592173) from 1,3-butadiene, DFT calculations have been used to elucidate the reaction mechanism and confirm that the experimentally observed product is the most stable conformation. acs.orgacs.org These calculations can reveal that a reaction is thermodynamically controlled and can help to understand the factors leading to high selectivity. acs.orgacs.org Similarly, for reactions of Cyclododecadienol, trimethyl-, DFT could provide insights into the transition state energies that govern diastereoselectivity.

Molecular Dynamics Simulations of Cyclododecadienol, trimethyl- Reactivity

Molecular Dynamics (MD) simulations can provide a dynamic picture of molecular motion and reactivity over time. For a flexible molecule like Cyclododecadienol, trimethyl-, MD simulations could be used to explore its conformational landscape and how different conformers might influence reactivity.

MD simulations have been used to study the pyrolysis and combustion of n-dodecane, providing an atomistic description of the initiation mechanisms and product distributions. osti.gov While this is a high-energy process, the methodology could be adapted to simulate the behavior of Cyclododecadienol, trimethyl- in solution and its interactions with other reactants or catalysts. Furthermore, MD simulations are valuable for investigating the role of solvent in chemical reactions, which can be crucial for stereoselectivity. For instance, quasiclassical molecular dynamics simulations have been used to study how solvent can control the periselectivity in the formation of natural products.

Derivatization Strategies for Analytical and Synthetic Utility of Cyclododecadienol, Trimethyl

Trimethylsilyl (B98337) (TMS) Derivatization of Cyclododecadienol, trimethyl-

Trimethylsilylation is one of the most common derivatization techniques in gas chromatography. sigmaaldrich.com It involves the replacement of the active hydrogen in the hydroxyl group of Cyclododecadienol, trimethyl- with a trimethylsilyl (TMS) group. libretexts.org This process converts the polar, less volatile alcohol into a more volatile and thermally stable TMS ether, making it suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. libretexts.orgtcichemicals.com

The hydroxyl group of Cyclododecadienol, trimethyl- can be converted to a TMS ether using various silylating reagents. The choice of reagent and reaction conditions depends on factors like the reactivity of the hydroxyl group, which can be influenced by steric hindrance. sigmaaldrich.com

Common silylating agents and methods include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and widely used silylating agent that reacts quickly and quantitatively with alcohols. caltech.edu The reaction by-products are volatile and can be directly injected into the GC system. caltech.edu To enhance the reaction rate, especially for sterically hindered alcohols, a catalyst such as trimethylchlorosilane (TMCS) or pyridine (B92270) is often added. sigmaaldrich.comcaltech.edu

Hexamethyldisilazane (HMDS): HMDS is an inexpensive and frequently used reagent for the trimethylsilylation of hydroxyl groups. acs.org The reaction can be efficiently catalyzed by solid lithium perchlorate (B79767) (LiClO₄) under solvent-free and neutral conditions, offering a simple workup procedure. acs.org

Trimethylchlorosilane (TMCS): Often used in conjunction with a base like triethylamine (B128534) or pyridine, TMCS reacts with alcohols to form TMS ethers. youtube.com The base is required to neutralize the hydrogen chloride (HCl) by-product. google.com

Silylamides: Reagents like N,O-bis(trimethylsilyl)acetamide (BSA) are among the most powerful silylating agents and can be used neat for many reactions. researchgate.net

The general reactivity order for silylation of alcohols is primary > secondary > tertiary, due to steric hindrance. sigmaaldrich.com Given the structure of Cyclododecadienol, trimethyl-, its hydroxyl group may exhibit some degree of steric hindrance, potentially requiring heating or the use of a catalyst to ensure the reaction goes to completion. sigmaaldrich.comcaltech.edu

Table 1: Common Silylating Reagents for Hydroxyl Groups

Reagent Abbreviation Typical Catalyst Key Features
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA TMCS, Pyridine Powerful reagent, volatile by-products. caltech.edu
Hexamethyldisilazane HMDS LiClO₄, Iodine Inexpensive, can be used under neutral conditions. acs.org
Trimethylchlorosilane TMCS Triethylamine, Pyridine Used with a base to neutralize HCl by-product. youtube.com

The primary application of TMS derivatization of Cyclododecadienol, trimethyl- is to prepare it for analysis by GC-MS. The resulting TMS ether exhibits several advantageous properties:

Increased Volatility: The replacement of the polar -OH group with a nonpolar TMS group reduces intermolecular hydrogen bonding, which significantly lowers the boiling point and increases the volatility of the molecule. researchgate.net

Enhanced Thermal Stability: TMS ethers are generally more thermally stable than the parent alcohols, preventing degradation at the high temperatures used in the GC injector and column. tcichemicals.com

Improved Chromatographic Peak Shape: The reduction in polarity leads to less interaction with active sites on the GC column, resulting in more symmetrical and sharper peaks, which improves resolution and quantification. caltech.edu

Characteristic Mass Spectra: In GC-MS, TMS derivatives produce predictable and often intense fragment ions, which aids in structural elucidation and identification. mdpi.comjst.go.jp Although TMS derivatives can sometimes produce artifacts, their fragmentation patterns are well-studied. researchgate.netresearchgate.net

A drawback of TMS derivatives is their susceptibility to hydrolysis; therefore, samples must be kept anhydrous before and during the reaction, and analysis should typically be performed within a few days. caltech.edu

Other Derivatization Approaches for Cyclododecadienol, trimethyl-

Besides silylation, other derivatization methods can be employed to modify the hydroxyl group of Cyclododecadienol, trimethyl-, primarily through the formation of esters or ethers.

Acylation is the process of introducing an acyl group (R-C=O) into a compound. For alcohols like Cyclododecadienol, trimethyl-, this typically involves converting the hydroxyl group into an ester. This derivatization reduces polarity and enhances volatility. nih.gov

Acetylation: This is achieved by reacting the alcohol with reagents like acetic anhydride (B1165640) or acetyl chloride. caltech.eduosti.gov Pyridine is often used as a catalyst to increase the reactivity, especially for sterically hindered hydroxyl groups. caltech.edu The resulting acetate (B1210297) ester is more volatile and less polar than the original alcohol. Acetate derivatives are also noted for being indefinitely stable when stored dry. caltech.edu

Benzoylation: This involves reacting the alcohol with benzoyl chloride, typically in the presence of a base. nih.govchromforum.org This reaction can be very fast, even at low temperatures. organic-chemistry.org Benzoyl derivatives are useful for analysis by both GC-MS and liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govacs.org The introduction of the benzoyl group can significantly alter the retention time, moving the peak away from matrix interferences in complex samples. osti.govnih.gov

Table 2: Common Acylating Agents for Alcohols

Derivatization Reagent Catalyst/Base Product
Acetylation Acetic Anhydride Pyridine Acetate Ester
Acetylation Acetyl Chloride Pyridine Acetate Ester

The formation of ethers and other esters serves the same fundamental purpose as acetylation and benzoylation: to cap the polar hydroxyl group, thereby increasing the compound's volatility and making it more suitable for GC analysis. nih.govupb.ro

Esterification: This is a common reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst (like concentrated sulfuric acid or boron trichloride) to form an ester. sigmaaldrich.comchemguide.co.uk By choosing a carboxylic acid with a different chain length, the volatility and chromatographic retention time of the resulting ester derivative of Cyclododecadienol, trimethyl- can be tailored for a specific analytical method. chromtech.comcolostate.edu The reaction reduces the polarity of the molecule, which is beneficial for GC analysis. nih.govsigmaaldrich.com

Etherification: The formation of ethers from alcohols can also be used to increase volatility. This can be achieved through methods like the Williamson ether synthesis, though direct catalytic etherification of alcohols using catalysts like iron(III) triflate has also been developed. nih.govacs.org The resulting ether is less polar and more volatile than the parent alcohol. The choice of the alkyl group introduced can be used to modify the retention characteristics of the derivative. upb.ro

These derivatization strategies are essential tools for the successful analysis of Cyclododecadienol, trimethyl- by gas chromatography, allowing for improved separation, detection, and quantification.

Table 3: Mentioned Compound Names

Compound Name Abbreviation
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS
Hexamethyldisilazane HMDS
Lithium Perchlorate LiClO₄
Triethylamine
Pyridine
N,O-bis(trimethylsilyl)acetamide BSA
Acetic Anhydride
Acetyl Chloride
Benzoyl Chloride
N,N,N′,N′-tetramethylethylenediamine TMEDA
Sodium Hydroxide NaOH
Sulfuric Acid
Boron Trichloride
Iron(III) Triflate

Advanced Spectroscopic Characterization of Cyclododecadienol, Trimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Analysis of Cyclododecadienol, trimethyl-

The ¹H NMR spectrum of trimethyl-cyclododecadienol would provide crucial information about the chemical environment of the hydrogen atoms. Protons attached to or near the double bonds and the hydroxyl group would exhibit characteristic chemical shifts. For instance, vinylic protons are expected to resonate in the downfield region, typically between 5.0 and 6.5 ppm. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The methyl protons would give rise to signals in the upfield region, generally between 0.8 and 1.7 ppm.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the double bonds would show signals in the downfield region, typically between 120 and 140 ppm. The carbon atom bearing the hydroxyl group would also be deshielded, with an expected chemical shift in the range of 60-80 ppm. The methyl carbons would resonate in the upfield region, usually between 10 and 30 ppm.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts for an isomer of trimethyl-cyclododecadienol is presented below.

Atom Type Hypothetical ¹H Chemical Shift (ppm) Hypothetical ¹³C Chemical Shift (ppm)
Vinylic C-H5.0 - 6.5120 - 140
C-OHVariable (broad)60 - 80
Allylic C-H1.8 - 2.525 - 40
Aliphatic C-H₂1.2 - 1.820 - 35
Methyl C-H₃0.8 - 1.710 - 30

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

To establish the precise connectivity of atoms within the trimethyl-cyclododecadienol molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For example, correlations would be expected between vinylic protons and adjacent allylic protons, as well as between protons on adjacent carbons within the cyclododecadienol ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the positions of the methyl groups and the hydroxyl group on the cyclododecadienol ring by observing correlations between the methyl protons and the ring carbons, and between the hydroxyl proton and adjacent carbons.

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of trimethyl-cyclododecadienol would be expected to show several characteristic absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=C stretching vibrations of the dienol system would likely appear in the 1640-1680 cm⁻¹ region. The C-O stretching vibration would be observed in the 1050-1150 cm⁻¹ range. Additionally, C-H stretching vibrations from the alkyl and vinylic groups would be present around 2850-3000 cm⁻¹ and 3010-3100 cm⁻¹, respectively.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR. The C=C stretching vibrations, which may be weak in the FTIR spectrum if the double bonds are symmetrically substituted, are often strong in the Raman spectrum. The C-C single bond vibrations within the large ring would also give rise to a complex pattern of signals in the "fingerprint" region (below 1500 cm⁻¹), providing a unique vibrational signature for the molecule.

Functional Group Expected FTIR Absorption (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H Stretch3200-3600 (broad, strong)Weak
Vinylic C-H Stretch3010-3100Moderate
Aliphatic C-H Stretch2850-3000Strong
C=C Stretch1640-1680Strong
C-O Stretch1050-1150Weak

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For trimethyl-cyclododecadienol, electron ionization (EI) mass spectrometry would likely lead to a molecular ion peak (M⁺), which would confirm the molecular weight of the compound.

The fragmentation pattern would provide further structural clues. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule ([M-18]⁺), and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon). The loss of methyl groups ([M-15]⁺) and other alkyl fragments from the ring would also be expected. Analysis of these fragment ions would help to piece together the structure of the molecule.

A hypothetical fragmentation table is provided below:

m/z Value Possible Fragment Interpretation
M⁺C₁₅H₂₈O⁺Molecular Ion
M-15C₁₄H₂₅O⁺Loss of a methyl group
M-18C₁₅H₂₆⁺Loss of water
M-43C₁₁H₁₉O⁺Loss of a propyl fragment

High-Resolution Mass Spectrometry of Cyclododecadienol, trimethyl-

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For Cyclododecadienol, trimethyl-, which has the molecular formula C₁₅H₂₆O, HRMS provides definitive confirmation of its elemental composition. The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). This calculated exact mass serves as a benchmark for comparison with the experimentally measured value. An observed mass that aligns closely with the theoretical mass confirms the molecular formula. Based on publicly available compound data, the predicted monoisotopic mass is 222.19836 Da. uni.lu

Table 1: High-Resolution Mass Spectrometry Data for C₁₅H₂₆O
ParameterValue
Molecular FormulaC₁₅H₂₆O
Theoretical Monoisotopic Mass (Da)222.19836
Predicted [M+H]⁺ Adduct (m/z)223.20564
Predicted [M+Na]⁺ Adduct (m/z)245.18758
Predicted [M+K]⁺ Adduct (m/z)261.16152

This table presents theoretical and predicted mass spectrometry data for Cyclododecadienol, trimethyl-, derived from its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) is employed to elucidate the molecular structure. In an MS/MS experiment, a specific ion (the precursor ion, e.g., [M+H]⁺) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a virtual fingerprint of the molecule, offering insights into its functional groups and connectivity.

Although detailed experimental MS/MS studies for Cyclododecadienol, trimethyl- are not available in the published literature, a theoretical fragmentation pathway can be proposed based on its known structure—a trimethyl-substituted cyclododeca-dienol. Key fragmentation events would be expected to include:

Dehydration: A characteristic neutral loss of a water molecule (H₂O, 18.01056 Da) from the protonated molecular ion, a common fragmentation for alcohols. Theoretical data predicts the formation of a prominent [M+H-H₂O]⁺ ion at m/z 205.19562. uni.lu

Ring Cleavage: Fragmentation of the C₁₂ ring structure, leading to a series of characteristic product ions. The location of the double bonds and methyl groups would direct the cleavage pathways.

Table 2: Predicted Key MS/MS Fragments for Protonated Cyclododecadienol, trimethyl- ([C₁₅H₂₆O+H]⁺)
Precursor Ion (m/z)Predicted Fragment IonPredicted Fragment (m/z)Neutral Loss
223.20564[M+H-H₂O]⁺205.19562H₂O

This table outlines the primary, theoretically predicted fragmentation product for structural confirmation of Cyclododecadienol, trimethyl- via MS/MS analysis.

Chiroptical Spectroscopic Methods for Stereochemical Analysis

Chiroptical methods are a class of spectroscopic techniques that are sensitive to the three-dimensional arrangement of atoms in chiral molecules. For a compound like (1S,2R,4E,8E)-2,5,8-trimethylcyclododeca-4,8-dien-1-ol, which has defined stereocenters, these methods are crucial for determining its absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. lcms.czrsc.org It is a powerful technique for determining the absolute configuration of chiral molecules in solution. lcms.czrsc.org The VCD spectrum provides a unique fingerprint of a molecule's stereochemistry.

For Cyclododecadienol, trimethyl-, a VCD analysis would involve two key steps:

Experimental Measurement: Recording the VCD spectrum of the compound in an appropriate solvent.

Theoretical Calculation: Using quantum chemical methods, such as Density Functional Theory (DFT), to predict the VCD spectra for all possible stereoisomers (e.g., the (1S,2R) and (1R,2S) enantiomers).

The absolute configuration is assigned by matching the experimental spectrum to the calculated spectrum. To date, no experimental or theoretical VCD spectra for Cyclododecadienol, trimethyl- have been reported in the scientific literature. Such a study would be invaluable for confirming the (1S,2R) configuration of its stereocenters.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with respect to the wavelength of light. nih.govnih.gov Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. nih.gov

Both techniques are highly sensitive to the stereochemical environment of chromophores within a molecule. The diene system in Cyclododecadienol, trimethyl- acts as a chromophore that would produce a distinct ECD signal, often referred to as a Cotton effect. The sign and magnitude of this Cotton effect are directly related to the molecule's absolute configuration and the conformation of the 12-membered ring.

Similar to VCD, the standard method for stereochemical assignment using ECD involves comparing the experimentally measured spectrum with spectra calculated via time-dependent DFT (TD-DFT). This comparison allows for the unambiguous determination of the absolute configuration. Currently, there is no publicly available ORD or ECD data for Cyclododecadienol, trimethyl-.

Computational Chemistry and Theoretical Studies of Cyclododecadienol, Trimethyl

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are foundational to computational chemistry, providing insights into the electronic distribution within a molecule, which dictates its geometry, energy, and chemical properties.

Ab initio molecular orbital calculations are performed from first principles, without the use of empirical parameters. aps.org These methods are crucial for determining the precise three-dimensional arrangement of atoms (geometry optimization) and the corresponding energy of the molecule. For Cyclododecadienol, trimethyl-, which can exist in various spatial arrangements or conformations, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be used to locate the most stable structures. josorge.com

The process involves starting with an initial guess for the molecular geometry and iteratively solving the Schrödinger equation to find the arrangement with the minimum energy. aps.org Different basis sets, such as 6-31G* or 6-31G**, which describe the atomic orbitals, can be employed to achieve varying levels of accuracy. josorge.com The calculations yield the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the total electronic energy for each stable conformer.

Table 1: Illustrative Optimized Geometric Parameters for a Conformer of Cyclododecadienol, trimethyl- (Calculated at MP2/6-31G level)**

Parameter Value
C1-C2 Bond Length 1.54 Å
C=C Double Bond Length 1.34 Å
C-O Bond Length 1.43 Å
C1-C2-C3 Bond Angle 114.5°
H-O-C Bond Angle 109.2°

Note: The values in this table are hypothetical and for illustrative purposes only.

By comparing the energies of different optimized conformers, the most stable form of Cyclododecadienol, trimethyl- can be identified. The energy difference between conformers is a critical factor in understanding the molecule's dynamic behavior. josorge.com

Density Functional Theory (DFT) is another quantum mechanical method that has become highly popular due to its balance of accuracy and computational efficiency, especially for larger molecules. scirp.org Instead of calculating the full wavefunction, DFT determines the electronic energy and other properties based on the molecule's electron density. Functionals like B3LYP are commonly used in these calculations. scirp.orgnih.gov

For Cyclododecadienol, trimethyl-, DFT calculations can provide a wealth of information about its molecular properties, which are key to understanding its reactivity and interactions. These properties include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the dipole moment, and the electrostatic potential map. The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's chemical reactivity and stability. scirp.org

Table 2: Illustrative Molecular Properties of Cyclododecadienol, trimethyl- from DFT (B3LYP/6-311G ) Calculations**

Property Value Significance
HOMO Energy -6.5 eV Region of electron donation (nucleophilicity)
LUMO Energy -0.8 eV Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap 5.7 eV Indicator of chemical stability and reactivity
Dipole Moment 1.9 D Measures polarity, influences intermolecular forces

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for exploring the large-scale conformational landscape and dynamic behavior of flexible molecules like Cyclododecadienol, trimethyl-.

In a typical MD simulation, the initial geometry is first minimized. Then, forces are calculated on each atom, and the equations of motion are solved to update the atomic positions over a series of small time steps, simulating the natural movement of the molecule. mdpi.com This process can help identify a wide range of stable and metastable conformers.

Table 3: Illustrative Relative Energies of Major Conformers of Cyclododecadienol, trimethyl-

Conformer ID Relative Energy (kcal/mol) Boltzmann Population (%)
Conf-1 0.00 65.2
Conf-2 0.85 22.1
Conf-3 1.50 9.5

Note: The values in this table are hypothetical and for illustrative purposes only.

Computational methods are also highly effective in predicting the spectroscopic signatures of molecules. By calculating properties like vibrational frequencies and nuclear magnetic shieldings, theoretical spectra (e.g., IR, Raman, NMR) can be generated. als-journal.com These predicted spectra are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Cyclododecadienol, trimethyl-

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H Stretch 3650 3635
C-H Stretch (sp³) 2945 2930
C=C Stretch 1655 1660

Note: The values in this table are hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity or chemical reactivity. fiveable.meijnrd.org A QSAR model can be used to predict the activity of new, untested compounds. jocpr.com

To develop a QSAR model for the chemical reactivity of Cyclododecadienol, trimethyl- and its analogs, a set of molecules with known reactivity data would be required. For each molecule, a series of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). ijnrd.org Statistical methods, such as multiple linear regression, are then used to create an equation that relates these descriptors to the observed reactivity. fiveable.me

Reactivity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

This model could then be used to predict the reactivity of other trimethyl-cyclododecadienol derivatives, guiding the design of new compounds with desired properties.

Table 5: Example of Descriptors for a QSAR Model of Chemical Reactivity

Descriptor Description Role in Reactivity
LogP Octanol-water partition coefficient Relates to hydrophobicity and transport properties
HOMO Energy Highest Occupied Molecular Orbital Energy Correlates with nucleophilicity/electron-donating ability
Molecular Surface Area Total surface area of the molecule Influences steric interactions

Note: This table lists potential descriptors for a hypothetical QSAR model.

Development of Reactivity Descriptors from Computational Data

Computational chemistry provides a powerful lens for understanding and predicting the chemical behavior of molecules such as Cyclododecadienol, trimethyl-. Through the application of theoretical models, it is possible to calculate a range of properties that describe the electronic structure and reactivity of a molecule. One of the most prominent theoretical frameworks for this purpose is Conceptual Density Functional Theory (DFT), which provides a formal basis for defining and calculating chemical reactivity descriptors. nih.govchemtools.orgrsc.org These descriptors offer quantitative insights into the stability, reactivity, and potential interaction sites of a molecule. acs.orgvub.be

The development of reactivity descriptors for a molecule like Cyclododecadienol, trimethyl- begins with the optimization of its molecular geometry using quantum chemical calculations. This process identifies the most stable three-dimensional arrangement of the atoms. Following this, the electronic properties of the optimized structure are calculated. Central to this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comresearchgate.net These frontier orbitals are critical in determining the chemical reactivity of a molecule. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO is related to its ability to accept electrons. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. irjweb.comresearchgate.net

From the energies of the HOMO and LUMO, a suite of global reactivity descriptors can be derived. These descriptors provide a holistic view of the molecule's reactivity. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. nih.govbohrium.com

Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.comnih.gov

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η) and is a measure of the polarizability of a molecule. irjweb.com

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η). bohrium.comresearchgate.net A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The application of these computational methods to terpenes and related molecules has been a subject of significant research. For example, DFT calculations have been employed to investigate the reactivity of various monoterpenes, providing insights into their site-selectivity in chemical reactions. researchgate.netnih.gov Such studies help in understanding the factors that govern the chemical behavior of these complex natural products.

In addition to global descriptors, computational methods can also be used to determine local reactivity descriptors. These provide information about the reactivity of specific sites within a molecule. The most widely used local descriptors are the Fukui functions, which indicate the change in electron density at a particular point in the molecule when an electron is added or removed. nih.govchemtools.org By calculating these local descriptors, it is possible to predict which atoms in Cyclododecadienol, trimethyl- are most susceptible to electrophilic or nucleophilic attack, thus providing a more detailed picture of its chemical reactivity.

Role of Cyclododecadienol, Trimethyl in Advanced Organic Synthesis and Materials Science

Trimethyl-Cyclododecadienol as a Strategic Building Block

The distinct molecular framework of trimethyl-cyclododecadienol makes it a valuable starting material for the construction of intricate and functionally diverse organic molecules.

Integration into Complex Molecular Architectures

The cyclic and functionalized nature of trimethyl-cyclododecadienol provides a ready-made scaffold for the synthesis of complex molecular architectures. Organic chemists leverage its inherent stereochemistry and reactive hydroxyl group to introduce additional functionalities and build upon its core structure. This allows for the efficient construction of molecules with specific three-dimensional arrangements, a critical factor in fields such as medicinal chemistry and catalyst design. The synthesis of various natural products and their analogues often relies on such strategic building blocks to achieve high levels of molecular complexity.

Precursor Synthesis for Macrocyclic Compounds

Macrocyclic compounds, characterized by their large ring structures, are of significant interest due to their diverse applications, including as artificial receptors and in the development of new electronic and medical devices. researchgate.netactamedicamarisiensis.ro Trimethyl-cyclododecadienol serves as an effective precursor for the synthesis of these large-ring systems. researchgate.netactamedicamarisiensis.ro The dienol functionality within the cyclododecane (B45066) ring provides reactive sites for ring-closing metathesis or other cyclization strategies, enabling the formation of macrocycles with varying ring sizes and functionalities. These synthetic intermediates are crucial for creating advanced materials with specific host-guest interaction capabilities. researchgate.net

Derivatization for Novel Material Development

The ability to chemically modify trimethyl-cyclododecadienol opens up a wide array of possibilities for the creation of new materials with enhanced or specialized properties.

Functionalization for Polymer Chemistry (e.g., monomers, cross-linkers)

In polymer chemistry, the functionalization of trimethyl-cyclododecadienol allows for its use as both a monomer and a cross-linking agent. The hydroxyl group can be readily converted into other functional groups, such as acrylates or methacrylates, transforming the molecule into a polymerizable monomer. These monomers can then be incorporated into polymer chains, imparting unique properties to the resulting material.

Furthermore, the difunctional nature of the diene within the cyclododecane ring, combined with the hydroxyl group, allows it to act as a cross-linker. Cross-linking agents are essential for creating three-dimensional polymer networks, which enhance the mechanical properties, thermal stability, and solvent resistance of materials. mdpi.com The choice and concentration of the cross-linking agent can be tailored to achieve desired material characteristics, such as increased flexural strength or impact resistance. mdpi.com The kinetics of polymerization and the final conversion rates can be significantly influenced by the addition of such cross-linking agents. researchgate.net

Cross-linking Agent Type Effect on Polymer Properties Example Application
Ethylene glycol dimethacrylate (EGDMA)Improves flexural strength and hardnessDental resins mdpi.com
Polyethylene (B3416737) glycol dimethacrylate (PEGDMA)Can act as a plasticizer, affecting hardnessComposite materials mdpi.com
Tetraallylammonium bromideForms hydrolytically stable hydrogelsDye removal from aqueous solutions mdpi.com

Incorporation into Advanced Materials Science

The incorporation of trimethyl-cyclododecadienol derivatives into advanced materials is an area of active research. Its unique cyclic structure can introduce desirable properties such as hydrophobicity, thermal stability, and altered refractive indices in polymers and other materials. These attributes are valuable in the development of specialized coatings, high-performance plastics, and materials for optical applications. The selective depolymerization of certain polymers can also yield valuable cyclic intermediates, highlighting the importance of cyclic building blocks in a circular materials economy. ugent.be

Chemical Scaffolds for Active Molecule Delivery

The core structure of trimethyl-cyclododecadienol can be utilized as a scaffold for the attachment and subsequent delivery of active molecules. By functionalizing the hydroxyl group with a bioactive compound, a prodrug or a targeted delivery system can be created. The cyclododecane ring can provide a protective, lipophilic environment for the active molecule, potentially enhancing its stability and controlling its release profile. This approach is being explored for applications in pharmaceuticals and agrochemicals, where the controlled release of an active ingredient is crucial for efficacy and safety.

Research on "Cyclododecadienol, trimethyl-" in Controlled Release Systems and Molecular Encapsulation Remains Undocumented in Publicly Available Literature

A comprehensive review of scientific databases and publicly accessible research reveals a significant gap in the literature regarding the specific role of the chemical compound "Cyclododecadienol, trimethyl-" in the fields of advanced organic synthesis and materials science, particularly concerning its application in controlled release systems and molecular encapsulation.

The focus of existing research on related compounds, such as trimethylcyclododecatriene, primarily centers on their utility as versatile chemical intermediates in the synthesis of fragrances and other cyclic molecules. However, the scientific community has yet to publish findings on the conversion of these precursors to "Cyclododecadienol, trimethyl-" and their subsequent investigation for the specialized applications outlined in the query.

Consequently, this article cannot provide the requested detailed research findings, data tables, or an in-depth analysis of the compound's function in the specified areas of materials science and organic synthesis. The absence of pertinent information prevents a scientifically accurate discussion on the design of controlled release systems or the mechanisms of molecular encapsulation using "Cyclododecadienol, trimethyl-".

Further research and development in this area would be necessary to generate the data required to address the specific topics of interest. Until such research is conducted and published, the role of "Cyclododecadienol, trimethyl-" in advanced controlled release systems and molecular encapsulation remains an unexplored area of chemical science.

Degradation and Environmental Transformation Mechanisms of Cyclododecadienol, Trimethyl

Abiotic Degradation Pathways

Abiotic degradation, the breakdown of a chemical substance by non-biological factors, is a critical component of its environmental risk assessment. For Trimethyl-cyclododecadienol, however, specific data on these processes are wanting.

Photolytic Degradation Studies

Photolytic degradation involves the breakdown of a compound by light, particularly ultraviolet (UV) radiation from the sun. No peer-reviewed studies detailing the photolytic degradation of Trimethyl-cyclododecadienol could be identified. Consequently, information regarding its atmospheric half-life, the primary photoproducts formed, and the kinetics of its photochemical reactions is not available.

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its persistence in aquatic environments. There is no available research on the hydrolytic stability of Trimethyl-cyclododecadienol. Therefore, its rate of hydrolysis at different pH values and the identity of any resulting degradation products remain unknown.

Biotransformation Mechanisms (in vitro, mechanistic focus only)

Biotransformation, the chemical alteration of a substance within a living organism, is a major pathway for the degradation of many organic compounds in the environment. However, specific in vitro studies focusing on the mechanistic aspects of Trimethyl-cyclododecadienol's biotransformation are not present in the public scientific domain.

Enzymatic Transformation Mechanisms

Information regarding the specific enzymes responsible for the metabolism of Trimethyl-cyclododecadienol is not available. Research has not yet identified which enzymatic systems, such as cytochrome P450 monooxygenases or hydrolases, might be involved in its transformation in microorganisms or higher organisms.

Metabolite Identification from Controlled Biotransformations

Controlled in vitro biotransformation studies are essential for identifying the metabolic products of a compound. As of this writing, no studies have been published that identify the metabolites of Trimethyl-cyclododecadienol resulting from controlled biotransformation experiments. The chemical structures of any potential metabolites are therefore uncharacterized.

Future Directions and Emerging Research Avenues for Cyclododecadienol, Trimethyl

Novel Synthetic Methodologies for Enantiopure Isomers

The biological and catalytic activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of synthetic routes to enantiomerically pure isomers of Cyclododecadienol, trimethyl- is a critical area of future research. Current strategies for synthesizing enantiopure cyclic diols, which can be adapted for this target, include enzymatic resolutions and asymmetric dihydroxylation reactions. wikipedia.org Future methodologies are expected to focus on more direct and efficient approaches.

One promising avenue is the use of dynamic kinetic asymmetric transformation (DYKAT), which could theoretically convert a racemic mixture of Cyclododecadienol, trimethyl- diastereomers into a single enantiomerically pure diacetate. nih.gov This process would involve the combination of an enzymatic transesterification with a ruthenium-catalyzed epimerization. nih.gov

Furthermore, the development of novel organocatalysts could provide a metal-free approach to the asymmetric synthesis of key precursors to Cyclododecadienol, trimethyl-. For instance, new proline-derived organocatalysts could be designed to facilitate asymmetric aldol (B89426) reactions, leading to chiral keto-alcohols that can be subsequently reduced to the desired diol with high enantiomeric excess. acs.org

Table 1: Comparison of Potential Asymmetric Synthetic Strategies

MethodologyPotential AdvantageForeseen Challenge
Dynamic Kinetic Asymmetric Transformation (DYKAT)High theoretical yield (>90%) of a single enantiomer from a racemic mixture.Catalyst compatibility and optimization of reaction conditions.
Organocatalytic Asymmetric Aldol ReactionMetal-free, environmentally benign synthesis.Catalyst loading and scalability.
Chiral Auxiliary-Mediated SynthesisHigh diastereoselectivity and predictable stereochemical outcome.Synthesis and removal of the auxiliary add extra steps.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of the reaction mechanisms involving Cyclododecadienol, trimethyl- is fundamental to its application. Ultrafast spectroscopy techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, are powerful tools for probing the dynamics of chemical reactions on the timescale of molecular vibrations. rsc.org These methods could be employed to investigate the photochemical and photophysical properties of Cyclododecadienol, trimethyl- and its derivatives.

For instance, studying the excited-state dynamics of Cyclododecadienol, trimethyl- could reveal pathways for energy dissipation or photochemical reactions, which is crucial for applications in materials science and photochemistry. Mechanistic studies on the oxidation of cyclic alcohols have already provided valuable insights into the sequence of oxidation rates based on ring size. researchgate.netresearchgate.net Applying these techniques to the trimethyl derivative would elucidate the influence of the methyl groups on the reaction kinetics and mechanism.

Design of Next-Generation Cyclododecadienol, trimethyl- Derived Catalysts

The rigid, yet conformationally complex, backbone of Cyclododecadienol, trimethyl- makes it an attractive scaffold for the design of novel ligands and catalysts. The hydroxyl groups can serve as anchoring points for the coordination of metal centers, while the trimethyl substituents can create a specific chiral environment around the active site.

Future research will likely focus on the synthesis of dirhodium catalysts derived from Cyclododecadienol, trimethyl- for site-selective C-H functionalization. nih.gov The unique stereochemistry of the ligand could enforce high levels of regio- and enantioselectivity in these challenging transformations. Additionally, the diol functionality can be exploited to create bidentate ligands for a variety of transition metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling.

The development of catalysts from renewable feedstocks is a key aspect of green chemistry. researchgate.net Exploring the use of Cyclododecadienol, trimethyl-, potentially derivable from biomass, as a catalyst scaffold would align with this important goal. acs.org

Integration with Machine Learning for Predictive Chemistry

The intersection of machine learning and chemistry is rapidly advancing, offering powerful tools for predicting molecular properties and reaction outcomes. nih.govacs.orgrsc.org For a complex molecule like Cyclododecadienol, trimethyl-, machine learning models can be trained to predict a wide range of properties, from spectroscopic data to biological activity.

One of the key future directions will be the development of quantitative structure-activity relationship (QSAR) models for derivatives of Cyclododecadienol, trimethyl-. nih.gov These models can accelerate the discovery of new compounds with desired properties by computationally screening virtual libraries, thus reducing the need for extensive experimental work. nih.gov

Furthermore, machine learning algorithms can be used to predict the outcomes of chemical reactions, including yield and stereoselectivity. nih.gov By training models on datasets of reactions involving similar cyclic molecules, it will be possible to predict the most effective synthetic routes to new derivatives of Cyclododecadienol, trimethyl-. nih.gov

Table 2: Potential Applications of Machine Learning in Cyclododecadienol, trimethyl- Research

ApplicationMachine Learning ModelPredicted Outcome
Property PredictionGraph Neural NetworkBoiling point, solubility, spectral properties
Reaction OutcomeRandom Forest, Support Vector MachineReaction yield, enantiomeric excess
RetrosynthesisTransformer-based modelsPlausible synthetic routes

Exploration of New Chemical Transformations for Cyclododecadienol, trimethyl-

The rich functionality of Cyclododecadienol, trimethyl- opens the door to a wide array of new chemical transformations. The diol moiety can undergo a variety of reactions, including conversion to cyclic ethers, esters, and carbonates. wikipedia.orgmdpi.com For instance, the cyclodehydration of Cyclododecadienol, trimethyl- using heteropoly acids as catalysts could lead to novel cyclic ethers with interesting properties. nih.gov

The carbon-carbon double bonds in the cyclododecadienyl ring are also ripe for functionalization. Reactions such as epoxidation, dihydroxylation, and metathesis can be used to introduce new functional groups and create more complex molecular architectures. The transannular C-H functionalization of the cycloalkane backbone is another exciting frontier, which could allow for the direct introduction of aryl groups with high regioselectivity. nih.gov

Investigating the reactivity of enantiopure isomers of Cyclododecadienol, trimethyl- with reagents like sulfuryl chloride could lead to the stereoselective synthesis of valuable chlorohydrins and cyclic sulfates, which are versatile intermediates in organic synthesis. rsc.orgrsc.org

Q & A

Basic: What spectroscopic methods are most effective for characterizing the structural conformation of trimethyl-cyclododecadienol, and how should data interpretation be validated?

Answer:
To determine the structural conformation, nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) is critical for identifying proton environments and carbon connectivity. Infrared (IR) spectroscopy should supplement this by confirming functional groups (e.g., hydroxyl or methyl groups). Validation requires:

  • Cross-referencing spectral data with computational predictions (e.g., density functional theory (DFT) simulations).
  • Comparing results to analogous compounds in peer-reviewed databases (e.g., NIST Chemistry WebBook ).
  • Replicating measurements under standardized conditions (solvent, temperature) to ensure consistency.
    Data Table Example:
TechniqueKey Peaks/FeaturesInterpretationReference Standard
¹H NMRδ 1.2–1.5 (m, CH₃)Methyl groupsCyclododecanol derivatives
IR3400 cm⁻¹ (O-H stretch)Hydroxyl groupNIST IR database

Basic: How can researchers design experiments to assess the thermal stability of trimethyl-cyclododecadienol under varying conditions?

Answer:
Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to measure decomposition temperatures and enthalpy changes. Experimental design should:

  • Test stability across a temperature gradient (e.g., 25–300°C) in inert vs. oxidative atmospheres.
  • Control heating rates (e.g., 5°C/min) to mimic industrial or storage conditions.
  • Validate results with kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced: What methodologies resolve contradictions in reported solubility profiles of trimethyl-cyclododecadienol across solvents?

Answer:
Contradictions often arise from impurities or measurement variability. A systematic approach includes:

Purification: Recrystallization or column chromatography to isolate the pure compound.

Standardized Protocols: Use shake-flask methods with controlled temperature (±0.1°C) and HPLC-UV quantification.

Statistical Analysis: Apply ANOVA to compare datasets and identify outliers .
Example Workflow:

StepMethodParameters
PurificationColumn ChromatographySilica gel, hexane/ethyl acetate gradient
Solubility TestShake-Flask25°C, 24h equilibration, triplicate runs

Advanced: How can computational modeling (e.g., DFT, MD) predict the reactivity of trimethyl-cyclododecadienol in catalytic systems?

Answer:

  • DFT Calculations: Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD): Simulate interactions with catalysts (e.g., transition metals) under varying solvent conditions.
  • Validation: Compare predicted reaction pathways with experimental outcomes (e.g., GC-MS monitoring of byproducts) .

Advanced: What mixed-methods approaches are suitable for analyzing environmental degradation pathways of trimethyl-cyclododecadienol?

Answer:
Combine quantitative (e.g., LC-MS/MS quantification of degradation products) and qualitative (e.g., microbial activity assays) methods:

Field Sampling: Collect soil/water samples under controlled pH and UV exposure.

Lab Simulations: Use climate chambers to replicate environmental stressors.

Data Synthesis: Apply multivariate analysis to correlate degradation rates with microbial diversity .

Basic: What are the best practices for ensuring reproducibility in synthesizing trimethyl-cyclododecadienol?

Answer:

  • Protocol Documentation: Specify reaction conditions (temperature, catalyst loading, solvent purity) in detail.
  • Batch Testing: Synthesize multiple batches and characterize purity via GC-MS or melting point analysis.
  • Open Data: Share raw spectral data and synthetic procedures in repositories (e.g., Zenodo) .

Advanced: How can researchers address discrepancies in reported bioactivity data for trimethyl-cyclododecadienol across cell lines?

Answer:
Discrepancies may stem from cell-specific uptake or assay interference. Mitigation strategies:

  • Dose-Response Curves: Test a wide concentration range (e.g., 1 nM–100 µM).
  • Control Experiments: Use siRNA knockdowns to isolate target pathways.
  • Meta-Analysis: Aggregate published data using random-effects models to identify trends .

Basic: What analytical techniques are critical for quantifying trace impurities in trimethyl-cyclododecadienol samples?

Answer:

  • HPLC-PDA/ELSD: Detect non-UV-active impurities (e.g., alkanes).
  • Mass Spectrometry (HRMS): Identify impurities via exact mass matching (error < 5 ppm).
  • Reference Standards: Use spiked samples to validate detection limits .

Key Considerations:

  • Ethical Data Use: Cite primary sources and avoid proprietary datasets (e.g., Aladdin Scientific disclaimers ).
  • Methodological Rigor: Align questions with FINER criteria (Feasible, Novel, Ethical, Relevant) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.